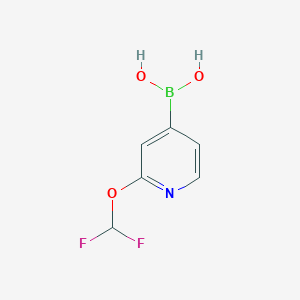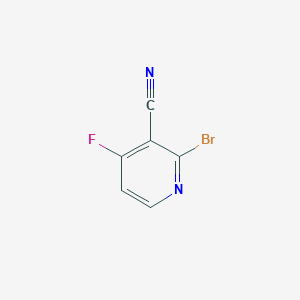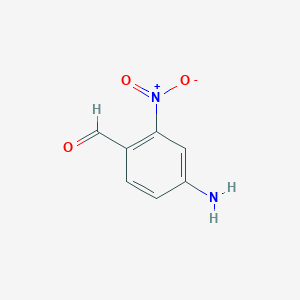![molecular formula C6H3BrIN3 B8053874 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8053874.png)
5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated pyrazolo[1,5-a]pyrimidine derivative. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring system. It is a versatile intermediate in organic synthesis and has applications in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazolo[1,5-a]pyrimidine: The compound can be synthesized by halogenating pyrazolo[1,5-a]pyrimidine using bromine and iodine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Nucleophilic Substitution: Starting from a suitable pyrazolo[1,5-a]pyrimidine derivative, nucleophilic substitution reactions can be employed to introduce bromine and iodine atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the halogenated pyrazolo[1,5-a]pyrimidine to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine or iodine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
科学研究应用
5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals.
作用机制
The mechanism by which 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
相似化合物的比较
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Similar structure but with chlorine instead of iodine.
5-Bromo-3-iodopyrazolo[1,5-a]pyridine: Similar but with a pyridine ring instead of pyrimidine.
Uniqueness: 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific halogenation pattern, which influences its reactivity and applications. The presence of both bromine and iodine atoms provides distinct chemical properties compared to other similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.
属性
IUPAC Name |
5-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVNPNIUMYCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8053857.png)

![4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053889.png)

![4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053901.png)
